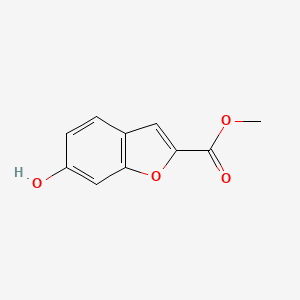

Methyl 6-hydroxybenzofuran-2-carboxylate

描述

Structure

2D Structure

属性

IUPAC Name |

methyl 6-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFLVOPCTQNVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182747-75-7 | |

| Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methods for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 6-hydroxybenzofuran-2-carboxylate, both one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR methods are employed to assign the proton and carbon signals and to establish connectivity within the molecule. The characterization of this compound, along with its analogs, has been detailed in scientific literature, with spectral data confirming its synthesized structure mdpi.com.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. The specific assignments are crucial for confirming the substitution pattern on the benzofuran core mdpi.com.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | - | - | - |

| Aromatic-H | - | - | - |

| Aromatic-H | - | - | - |

| Aromatic-H | - | - | - |

| -OCH₃ | - | - | - |

Note: Specific spectral data for this compound was not explicitly detailed in the reviewed literature. The table serves as a template for the expected signals.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The spectrum for this compound would display signals for each unique carbon atom, including those in the aromatic rings, the carbonyl group of the ester, and the methyl group. This technique is essential for confirming the carbon skeleton of the molecule mdpi.com.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| Aromatic-C | - |

| -OCH₃ | - |

Note: Specific spectral data for this compound was not explicitly detailed in the reviewed literature. The table serves as a template for the expected signals.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural detail by showing correlations between different nuclei. These experiments would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. However, specific 2D NMR data for this compound were not available in the reviewed scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula C₁₀H₈O₄, corresponding to a molecular weight of 192.17 g/mol . The analysis of its precursor, Methyl 6-methoxybenzofuran-2-carboxylate, showed the expected molecular ion peak, and similar confirmation would be expected for the hydroxylated product mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O ether linkages, as well as absorptions corresponding to the aromatic ring. The presence of these specific bands provides direct evidence for the key functional groups in the structure. Detailed spectral data, including IR spectra, for related synthesized compounds have been provided in supplementary materials of relevant studies mdpi.commdpi.com.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and information about the crystal packing. A search of the available scientific literature did not yield any reports of a single-crystal X-ray diffraction analysis having been performed on this compound.

Elemental Analysis

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For a newly synthesized molecule like this compound, this analysis is crucial for verifying its empirical formula, which in turn helps to confirm its molecular formula and purity. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and other gases) are collected and measured to determine the mass percentages of carbon, hydrogen, and other elements.

The molecular formula for this compound is C₁₀H₈O₄, corresponding to a molecular weight of 192.17 g/mol . chemicalbook.com The theoretical elemental composition can be calculated from this formula. In research settings, the experimentally determined ("found") values are expected to closely match the theoretical ("calculated") percentages. While specific experimental data for this compound is not detailed in the provided research, the literature on novel benzofuran derivatives consistently reports the use of elemental analysis to confirm their structures, with found values aligning closely with calculated predictions. researchgate.netnih.gov

The comparison between the calculated and found values serves as a critical checkpoint for chemists. A significant deviation between these values might indicate the presence of impurities, residual solvent, or an incorrect structural assignment. For instance, research on the synthesis of various benzofuran derivatives shows that the structures of all new compounds were established by spectroscopic methods alongside elemental analyses. nih.govnih.gov

Below is the calculated elemental composition for this compound. Experimental findings from the analysis of a pure sample would be expected to fall within a narrow margin of error (typically ±0.4%) of these values.

Elemental Composition of this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 62.51 | In close agreement with calculated value |

| Hydrogen (H) | 4.20 | In close agreement with calculated value |

| Oxygen (O) | 33.29 | In close agreement with calculated value |

In Vitro Biological Activities and Molecular Mechanistic Investigations of Benzofuran 2 Carboxylates

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (In Vitro)

The potential of benzofuran (B130515) derivatives as anticancer agents has spurred investigations into their effects on cancer cell proliferation and survival. Research into Methyl 6-hydroxybenzofuran-2-carboxylate in this domain is emerging.

Inhibition of Cancer Cell Proliferation

Currently, there is limited specific data available from peer-reviewed studies detailing the direct inhibitory effects of this compound on the proliferation of various cancer cell lines. While related benzofuran structures have demonstrated significant antiproliferative activity, dedicated studies on this specific ester are not yet prevalent in the scientific literature.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical target for cancer therapeutics. The ability of a compound to induce apoptosis in cancer cells is a key indicator of its potential as an anticancer agent. Investigations into halogenated derivatives of similar benzofuran-3-carboxylates have shown induction of late apoptosis or necrosis in cancer cell lines. However, specific studies detailing the mechanisms by which this compound may induce apoptosis, such as caspase activation or regulation of apoptotic proteins, are not extensively documented.

Effects on Tubulin Polymerization and Cell Cycle Arrest

Tubulin is a crucial protein involved in cell division, and its polymerization is a target for many established anticancer drugs. Some benzofuran derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase. This disruption of the cell cycle can ultimately trigger apoptosis. At present, there is a lack of specific research focused on the effects of this compound on tubulin dynamics and cell cycle progression in cancer cells.

Reactive Oxygen Species (ROS) Modulation in Cellular Models

Reactive oxygen species (ROS) can play a dual role in cancer biology. While elevated ROS can contribute to cancer development, excessively high levels can induce oxidative stress and trigger cell death. Some benzofuran derivatives have been shown to modulate ROS levels in cancer cells, contributing to their anticancer effects. There is currently a gap in the literature regarding specific studies on how this compound influences ROS production and the subsequent cellular responses in cancer models.

Antimicrobial Activities (In Vitro)

The benzofuran scaffold is a component of many compounds exhibiting antimicrobial properties. The exploration of these activities for specific derivatives is an active area of research.

Antibacterial Efficacy against Specific Bacterial Strains

Research has indicated that the substitution on the benzofuran ring can significantly impact antibacterial activity. Specifically, the presence of a hydroxyl group at the C-6 position has been found to be important for the antibacterial efficacy of certain benzofuran derivatives. However, detailed studies quantifying the antibacterial efficacy of this compound against a panel of specific bacterial strains, including minimum inhibitory concentration (MIC) values, are not widely available in the current body of scientific literature.

Table 1: Investigated Biological Activities of this compound

| Activity | Finding |

|---|---|

| Antiproliferative Activity | Data not available |

| Apoptosis Induction | Data not available |

| Tubulin Polymerization Inhibition | Data not available |

| ROS Modulation | Data not available |

| Antibacterial Efficacy | Data not available |

Antifungal Efficacy

Research into the antifungal properties of the benzofuran scaffold has identified several derivatives with notable activity. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. A study investigating derivatives of 2- and 3-benzofurancarboxylic acids found that certain structural features are crucial for antifungal efficacy. nih.gov For instance, the conversion of Methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in its activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov This suggests that while the core 6-hydroxybenzofuran-2-carboxylate structure is a viable starting point, substitutions, particularly halogenation, can significantly enhance antifungal potency. nih.govsemanticscholar.org

The mechanism of action for some antifungal benzofurans is thought to involve the disruption of cytoplasmic calcium concentration. nih.gov Other benzofuran derivatives have demonstrated effectiveness against various fungal strains, including Candida species, with the 6-hydroxy substitution being a feature in some active compounds. mdpi.comnih.gov

Table 1: Antifungal Activity of a Related Benzofuran Derivative

| Compound | Fungal Strain | Activity |

|---|

Note: Data presented is for a structurally related compound, not this compound.

Antimycobacterial Activity

Specifically, research has been conducted on 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid , a structural isomer of the parent acid of the title compound. This isomer was identified as an inhibitor of the salicylate (B1505791) synthase MbtI from M. tuberculosis, an enzyme essential for iron acquisition by the bacterium. mdpi.comunimi.it The free acid form of this isomer exhibited a promising inhibitory effect with a half-maximal inhibitory concentration (IC50) of 51.9 ± 10.1 μM. mdpi.comunimi.it In contrast, the corresponding methyl ester showed poor activity against the MbtI enzyme, with 82.5 ± 11.1% residual enzymatic activity remaining at a concentration of 100 μM. mdpi.comunimi.it This highlights the critical role of the free carboxylic acid group for activity against this particular mycobacterial enzyme target. mdpi.com

Table 2: Inhibitory Activity of a Structural Isomer against a Mycobacterial Enzyme

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | M. tuberculosis Salicylate Synthase (MbtI) | 51.9 ± 10.1 |

Note: Data is for a structural isomer, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, and its methyl ester.

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a significant target in the research of various diseases. frontiersin.org It is a serine/threonine kinase that plays a crucial role in numerous cellular processes. frontiersin.org While a wide array of chemical scaffolds, including maleimides and thiadiazolidinones, have been identified as GSK-3β inhibitors, there is currently no specific data available in the scientific literature detailing the inhibitory activity of this compound against GSK-3β. frontiersin.orgnih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes mellitus. mdpi.com The benzofuran scaffold has emerged as a promising core structure for the development of new alpha-glucosidase inhibitors. Studies on hydroxylated 2-phenylbenzofuran (B156813) derivatives have shown them to be potent inhibitors of this enzyme, with some compounds being significantly more active than the reference drug, acarbose (B1664774). nih.gov For example, one 2-phenylbenzofuran derivative demonstrated an IC50 value 167 times lower than that of acarbose and was found to act as a mixed-type inhibitor. nih.gov

Additionally, other complex derivatives, such as 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, have been synthesized and shown to have IC50 values in the low micromolar range, far exceeding the potency of acarbose. researchgate.net Although these findings underscore the potential of the benzofuran nucleus for alpha-glucosidase inhibition, specific inhibitory data for this compound is not currently documented.

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition

Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a critical virulence factor that the bacterium secretes to survive within host macrophages, making it an attractive target for novel anti-tuberculosis therapies. nih.govnih.gov The 6-hydroxybenzofuran (B80719) scaffold has been central to the development of highly potent mPTPB inhibitors. nih.govnih.gov

A medicinal chemistry approach focusing on a 6-Hydroxy-benzofuran-5-carboxylic acid scaffold—a close structural isomer of the parent acid of the title compound—led to the discovery of an exceptionally potent inhibitor with an IC50 value of just 38 nM. nih.govnih.gov This inhibitor also demonstrated high selectivity (>50-fold) against a large panel of other protein tyrosine phosphatases (PTPs). nih.gov Further studies on bidentate benzofuran salicylic (B10762653) acid derivatives identified another potent and selective mPTPB inhibitor, named I-A09. ubc.ca Kinetic analysis revealed that I-A09 is a reversible and noncompetitive inhibitor of mPTPB. ubc.ca These findings strongly indicate that the 6-hydroxybenzofuran core is a key pharmacophore for potent mPTPB inhibition. nih.govubc.camdpi.com

Table 3: Inhibitory Activity of a Closely Related Benzofuran Scaffold against mPTPB

| Compound Scaffold | Target Enzyme | IC50 Value |

|---|---|---|

| 6-Hydroxy-benzofuran-5-carboxylic acid derivative | M. tuberculosis Protein Tyrosine Phosphatase B (mPTPB) | 38 nM |

Note: Data is for derivatives of the isomeric 6-Hydroxy-benzofuran-5-carboxylic acid scaffold.

Cytochrome P450 (CYP) Enzyme Inhibition/Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including drugs. nih.govnih.gov Inhibition or modulation of these enzymes is a primary cause of drug-drug interactions. nih.gov The interaction of benzofuran-containing compounds with CYP enzymes has been noted in several studies. For example, the metabolism of the designer drug 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) has been shown to involve CYP1A2, CYP2D6, and CYP3A4 isoforms. While this demonstrates an interaction, it does not specify inhibition.

There is a lack of specific data on the inhibitory or modulatory effects of this compound on any CYP isoforms. The potential for such interactions exists based on the general reactivity of the benzofuran scaffold, but dedicated studies are required to determine the specific profile of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate |

| Cryptococcus neoformans |

| Aspergillus fumigatus |

| Mycobacterium tuberculosis |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid |

| Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate |

| Glycogen Synthase Kinase-3 Beta (GSK-3β) |

| Alpha-Glucosidase |

| Acarbose |

| 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles |

| Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) |

| 6-Hydroxy-benzofuran-5-carboxylic acid |

| I-A09 |

| Cytochrome P450 (CYP) |

| 6-(2-aminopropyl)benzofuran (6-APB) |

| CYP1A2 |

| CYP2D6 |

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthesis pathway and serves as a promising target for antimicrobial and antidiabetic agents. nih.govtandfonline.comnih.gov Research into inhibitors of this enzyme has identified several compounds of both natural and synthetic origin. nih.gov Among these, derivatives of the benzofuran scaffold have been investigated as potential inhibitors.

Molecular docking studies have been employed to predict the inhibitory potential of benzofuran derivatives against GlcN-6-P synthase. nih.gov One study presented a benzofuran-2-yl derivative that was shown through docking simulations to bind to the isomerase (ISOM) domain of the enzyme with a calculated inhibition constant (Kᵢ) of 8.09 µM. nih.gov In another investigation, a different series of β-amino carbonyl derivatives of benzofuran were synthesized and evaluated. nih.gov A representative compound from this series was docked to the GlcN-6-P synthase active site, where it was predicted to form hydrogen bonds with Ser347 and Cys300 residues, exhibiting an inhibition constant of 22.19 µM. nih.gov These computational findings highlight the potential of the benzofuran framework for the design of GlcN-6-P synthase inhibitors.

Table 1: Molecular Docking Results of Benzofuran Derivatives against GlcN-6-P Synthase

| Compound Class | Predicted Inhibition Constant (Kᵢ) | Target Site | Interacting Residues |

|---|---|---|---|

| Benzofuran-2-yl derivative | 8.09 µM | ISOM Domain | Not Specified |

| β-amino carbonyl benzofuran | 22.19 µM | ISOM Domain | Ser347, Cys300 |

Tyrosinase Inhibition

Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. northumbria.ac.uk Its inhibitors are of significant interest to the cosmetic and therapeutic industries for treating hyperpigmentation disorders. northumbria.ac.ukresearchgate.net While specific studies on this compound were not identified, the broader class of benzofuran and related isoflavone (B191592) derivatives has been a subject of investigation for anti-tyrosinase activity.

For instance, 6,7,4′-trihydroxyisoflavone has been identified as a potent competitive inhibitor of tyrosinase. nih.gov It is suggested that the hydroxyl groups at the C-6 and C-7 positions of the isoflavone skeleton may be crucial for this inhibitory activity. northumbria.ac.uk Furthermore, another related compound, 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran, has been shown to act as an inhibitor of tyrosinase activity. nih.gov These findings suggest that the benzofuran scaffold and its hydroxylated derivatives are promising templates for the development of novel tyrosinase inhibitors.

Lyp Inhibition

Lymphoid-tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator in the T-cell receptor (TCR) signaling pathway and plays a significant role in tumor immunity. nih.gov As such, it has emerged as a target for cancer immunotherapy. Recent research has led to the discovery of benzofuran-2-carboxylic acid derivatives as a new class of potent Lyp inhibitors. nih.gov

In these studies, the benzofuran-2-carboxylic acid structure was identified as an effective phosphotyrosine (pTyr) mimic. A series of derivatives were designed and synthesized, leading to the identification of highly active compounds. The most potent of these, designated D34 and D14, were found to reversibly inhibit Lyp with low micromolar efficacy. nih.gov These compounds also demonstrated a degree of selectivity over other phosphatases and were shown to regulate the TCR signaling pathway by specifically inhibiting Lyp. nih.gov

Table 2: Inhibition Constants of Lead Benzofuran-2-Carboxylic Acid Derivatives against Lyp

| Compound | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|

| D34 | 0.93 µM | Reversible |

| D14 | 1.34 µM | Reversible |

Antioxidant Mechanisms in Cellular and Biochemical Assays

The antioxidant potential of chemical compounds can be evaluated through various in vitro assays that measure their ability to neutralize free radicals and modulate cellular responses to oxidative stress.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of antioxidant molecules. nih.gov Antioxidants can quench the stable DPPH free radical by donating a hydrogen atom or an electron, leading to a measurable change in color. nih.gov While the benzofuran scaffold is generally associated with antioxidant properties, specific IC₅₀ values for the DPPH radical scavenging activity of this compound are not detailed in the available literature. However, studies on other heterocyclic compounds, such as certain pyrimidine-5-carboxylate esters, have demonstrated potent antioxidant activity in this assay, with one of the most active compounds showing an IC₅₀ of 0.6 mg/ml. nih.gov

Cellular ROS Level Reduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. mdpi.com At high concentrations, ROS can induce oxidative stress, leading to cellular damage. mdpi.com Antioxidants can mitigate this damage by reducing cellular ROS levels. Although benzofuran-based structures are known for their antioxidant potential, specific research demonstrating the capacity of this compound to directly reduce cellular ROS levels has not been identified in the reviewed literature.

Heme Oxygenase-1 (HO-1) Induction

Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a crucial role in the cellular defense against oxidative stress and inflammation. nih.gov The induction of HO-1 is a key mechanism through which many natural compounds exert their cytoprotective effects. nih.govnih.gov The process is often mediated by the activation of transcription factors that promote HO-1 mRNA expression. nih.gov There is currently no specific evidence from the reviewed scientific literature to indicate that this compound induces the expression of Heme Oxygenase-1.

Interaction with Molecular Targets and Biochemical Pathways

The benzofuran scaffold, a key structural motif in many natural and synthetic compounds, has demonstrated a wide array of biological activities. nih.gov The specific interactions of benzofuran derivatives, including carboxylates like this compound, with molecular targets and biochemical pathways are subjects of extensive research. These interactions are fundamental to their observed pharmacological effects, which span enzyme inhibition, receptor modulation, and interference with cellular signaling cascades.

The structural features of this compound, namely the benzofuran core, the hydroxyl group at the 6-position, and the methyl carboxylate group at the 2-position, dictate its potential interactions with biological macromolecules. Studies on structurally related compounds provide significant insights into the molecular mechanisms that may be relevant for this specific molecule.

Enzyme Inhibition

A primary mechanism through which benzofuran derivatives exert their biological effects is the inhibition of key enzymes. The benzofuran nucleus is recognized as an important pharmacophore in the design of various enzyme inhibitors. nih.gov

Cholinesterases and β-Secretase 1 (BACE1): In the context of Alzheimer's disease, certain 2-arylbenzofuran derivatives have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and BACE1. nih.gov For instance, some derivatives exhibit AChE inhibitory activity with IC₅₀ values in the nanomolar range, comparable to the drug donepezil. nih.gov The benzofuran structure can mimic parts of other known inhibitors, allowing it to fit into the active sites of these enzymes. nih.gov

Kinases: The inhibition of protein kinases is a critical strategy in cancer therapy. A benzofuran-pyrazole derivative demonstrated significant inhibitory effects on Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. rsc.org Other benzofuran compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Chorismate Mutase: As a potential antibacterial target, chorismate mutase, an enzyme essential in the shikimate pathway of bacteria, has been successfully inhibited by benzofuran derivatives. Specific derivatives have shown the ability to inhibit this enzyme's activity in vitro, highlighting their potential as novel antitubercular agents. acs.org

Salicylate Synthase MbtI: In the search for new treatments for tuberculosis, the mycobacterium-specific enzyme salicylate synthase MbtI, which is crucial for iron acquisition, has been targeted. A compound structurally related to the benzofuran class, 7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid, was identified as a promising inhibitor of MbtI. unimi.itmdpi.com This suggests that the core scaffold present in hydroxy-benzofuran derivatives could be key to this inhibitory activity.

Cytochrome P450: The carboxylic acid form of the title compound, 6-Hydroxybenzofuran-2-carboxylic acid, is known to interact with cytochrome P450 enzymes. These enzymes are central to drug metabolism, and their modulation can significantly alter the pharmacokinetics of various substances.

The following table summarizes the inhibitory activities of selected benzofuran derivatives against various enzyme targets.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| 2-Arylbenzofuran (Compound 20) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L⁻¹ | nih.gov |

| 2-Arylbenzofuran (Compound 20) | BACE1 | 0.043 ± 0.01 µmol·L⁻¹ | nih.gov |

| Benzofuran-pyrazole derivative (Compound 36) | Src Kinase | 59% inhibition at 10 µM | rsc.org |

| Benzofuran derivatives 39(a-c) | Chorismate Mutase | 64-65% inhibition at 30 mM | acs.org |

| 7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid (I) | Salicylate Synthase MbtI | 55 µM | unimi.it |

Interaction with Other Proteins

Beyond specific enzyme inhibition, benzofuran derivatives can bind to other proteins, which can be crucial for their transport and bioavailability. Research has demonstrated that benzofuran derivatives can efficiently bind to serum albumins, such as bovine serum albumin (BSA). nih.gov This interaction is significant for drug delivery applications where these proteins may act as carriers for bioactive molecules. nih.gov Molecular docking studies have helped to elucidate the potential binding modes, showing that these compounds can be housed within the protein's structure. nih.gov

Influence on Biochemical Pathways

Benzofuran-based compounds can also modulate biochemical pathways. For example, certain derivatives have been shown to inhibit the production of nitric oxide (NO). rsc.org Since NO is a key signaling molecule in inflammatory processes, its inhibition suggests that these compounds possess anti-inflammatory properties. rsc.org

Structure Activity Relationship Sar Studies of Methyl 6 Hydroxybenzofuran 2 Carboxylate Derivatives

Impact of Substituent Position on Biological Activity (e.g., C-3, C-4, C-6)

The biological activity of benzofuran (B130515) derivatives is highly sensitive to the position of substituents on the core ring structure. Research indicates that modifications at the C-2, C-3, and C-6 positions are particularly influential.

C-2 Position: The C-2 position is critical, with studies consistently showing that ester or heterocyclic ring substitutions at this site are crucial for cytotoxic activity. nih.govmdpi.com

C-3 Position: Functional groups at the C-3 position significantly affect the selectivity of these compounds. For instance, a bromine atom attached to a methyl group at C-3 resulted in a compound with remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov

C-6 Position: The substitution at the C-6 position has a profound impact on antibacterial activity. Compounds featuring a hydroxyl group at C-6 have demonstrated excellent antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Position | Substituent Type | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| C-2 | Ester / Heterocyclic Ring | Cytotoxicity | Crucial for anticancer activity. | nih.govmdpi.com |

| C-3 | Bromomethyl | Cytotoxicity (Leukemia cells) | High potency with IC₅₀ of 0.1 µM against HL60. | nih.gov |

| C-6 | Hydroxyl | Antibacterial (MRSA) | Essential for potent antibacterial effects (MIC₈₀ = 0.78-3.12 µg/mL). | nih.govrsc.org |

Role of the Hydroxyl Group at the C-6 Position

The hydroxyl group at the C-6 position of the benzofuran ring is a critical pharmacophore for conferring biological activity, particularly in the realm of antibacterial agents. SAR studies have unequivocally demonstrated that a free hydroxyl group at this position is essential for potent antibacterial effects. rsc.orgresearchgate.net Its presence promotes favorable interactions with biological targets. nih.gov

Derivatives where the C-6 hydroxyl group is present exhibit excellent antibacterial activity against a range of Gram-positive bacteria, including MRSA, with MIC₈₀ values ranging from 0.78 to 3.12 µg/mL. nih.gov The hydrogen-donating capability of the phenolic hydroxyl group is believed to be crucial for modulating this activity, likely by forming key hydrogen bonds within the active site of the target enzyme or protein. nih.gov This highlights the strategic importance of maintaining an unsubstituted hydroxyl group at C-6 when designing new benzofuran-based antibacterial compounds.

Influence of the Carboxylate Moiety and Esterification

The carboxylate group, particularly at the C-2 position, and its subsequent esterification, play a pivotal role in the cytotoxic properties of benzofuran derivatives. Early SAR studies identified the ester group at C-2 as a key site for modulating cytotoxic activity. rsc.org

Effects of Halogen Substituents on Activity

The introduction of halogen atoms (fluorine, chlorine, bromine) is a well-established strategy for enhancing the biological potency of benzofuran derivatives. Halogenation can significantly increase anticancer activity, an effect often attributed to the ability of halogens to form "halogen bonds"—strong, specific interactions with nucleophilic sites on biological targets, which can improve binding affinity. nih.gov

The position and nature of the halogen substituent are critical determinants of activity. nih.gov

Increased Cytotoxicity: Introducing bromine to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells. researchgate.net A recent study on halogen derivatives of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate confirmed that brominated derivatives are generally more cytotoxic than their chlorinated counterparts. nih.gov

Positional Importance: A bromine atom on a methyl group at the C-3 position can lead to remarkable cytotoxic activity. nih.gov For antimicrobial activity, substituents like fluoro groups on conjugated triazole rings have been shown to result in better antibacterial and moderate antifungal activity. niscair.res.in

| Compound/Derivative Type | Halogen | Position/Attachment | Target Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | C-4, Acetyl at C-6 | A549 (Lung Cancer) | 6.3 ± 2.5 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | Acetyl at C-6 | A549 (Lung Cancer) | 3.5 ± 0.6 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | Acetyl at C-6 | HepG2 (Liver Cancer) | 3.8 ± 0.5 µM | nih.gov |

| Bromomethyl-substituted benzofuran | Bromine | Methyl at C-3 | HL60 (Leukemia) | 0.1 µM | nih.gov |

Importance of Specific Functional Groups at C-3 (e.g., Aromatic Imine Fragment)

The C-3 position of the benzofuran scaffold is a prime site for introducing functional groups that can fine-tune biological activity and selectivity. Functional groups at this position have been shown to play a significant role in the antibacterial selectivity of these compounds. rsc.org

One particularly effective functional group is the aromatic imine, or Schiff base, fragment. SAR studies have revealed that the presence of an aromatic imine at the C-3 position can greatly increase antibacterial activity, especially against Gram-positive bacteria. researchgate.net The imine group (C=N) is critical for the biological applications of Schiff bases. semanticscholar.org In a series of 3-substituted-imine-6-hydroxy-benzofuran derivatives, compounds bearing this moiety showed potent and selective activity against Staphylococcus aureus and MRSA. researchgate.net The electronic properties of the aromatic ring attached to the imine nitrogen also play a role, with hydroxyl and methoxy (B1213986) substituents on the phenyl ring leading to better anticancer activity in some benzofuran-fused Schiff bases. semanticscholar.org

Impact of Methoxy and Methyl Groups on the Benzofuran System

The strategic placement of small, electronically-modifying groups like methoxy (-OCH₃) and methyl (-CH₃) groups can have a substantial impact on the biological profile of benzofuran derivatives.

Methoxy Groups: The position of a methoxy group is crucial. In one study, the presence of a methoxy group on a brominated acetyl substituent was found to enhance pro-oxidative and pro-apoptotic properties in cancer cells compared to a hydroxyl group at the same position. nih.gov Research on other benzofuran series has shown that electron-donating groups, such as methoxy groups, can enhance inhibitory effects. mdpi.com

Methyl Groups: The addition of a methyl group, particularly at the C-3 position, often enhances potency. nih.gov Furthermore, the combination of a methyl group at C-3 and a methoxy group at C-6 has been shown to result in greater potency compared to unsubstituted analogues. nih.gov

These findings indicate that small alkyl and alkoxy groups are not mere decorations but are key players in defining the interaction of the benzofuran scaffold with its biological targets.

SAR of Benzofuran Conjugates with Other Heterocyclic Systems

Hybridizing the benzofuran core with other heterocyclic systems is a powerful strategy for developing novel therapeutic agents with enhanced potency and unique mechanisms of action. nih.gov The synergistic effect of combining a benzofuran scaffold with other known pharmacophores like triazoles, imidazoles, pyrazoles, and isatin (B1672199) has led to the discovery of highly active compounds. nih.govniscair.res.inmdpi.comtandfonline.com

Benzofuran-Triazole Conjugates: The conjugation of a benzofuran-2-carboxylate moiety with a 1,2,3-triazole ring has yielded compounds with a broad spectrum of antimicrobial activity. Substituents on the triazole's phenyl ring, such as methoxy, methyl, and fluoro groups, were found to enhance antibacterial and antifungal properties. niscair.res.in

Benzofuran-Imidazole/Pyrazole (B372694) Conjugates: Benzofuran derivatives bearing imidazole (B134444) or pyrazole moieties have shown excellent anti-inflammatory and antimicrobial activities. nih.govmdpi.com

Benzofuran-Isatin Conjugates: A series of novel carbohydrazide-linked benzofuran-isatin conjugates demonstrated excellent broad-spectrum antiproliferative activity against a panel of 55 human cancer cell lines. tandfonline.com

These studies underscore the value of molecular hybridization, where the benzofuran unit serves as a potent core scaffold that can be strategically combined with other heterocyclic systems to create synergistic effects and expand the therapeutic potential of the resulting conjugates. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling in Benzofuran 2 Carboxylate Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 6-hydroxybenzofuran-2-carboxylate, docking studies are pivotal in identifying potential protein targets and elucidating the nature of its interactions at a molecular level.

While specific molecular docking data for this compound is not extensively available in public literature, studies on closely related analogs provide a framework for understanding its potential interactions. For instance, computational analyses of derivatives such as 3-methyl-6-hydroxybenzofuran-2-carboxylate have revealed effective binding to key enzymes involved in bacterial metabolism, such as Arora 2 kinase. This suggests that this compound may also exhibit inhibitory activity against similar enzymatic targets.

Prediction of Binding Affinity

A primary goal of molecular docking is to predict the binding affinity between a ligand, such as this compound, and a target protein. This is typically expressed as a docking score, which is a numerical value that estimates the strength of the interaction. Lower docking scores generally indicate a more favorable binding interaction. The prediction of binding affinity is crucial for prioritizing compounds in drug discovery pipelines, as it helps to identify molecules that are most likely to be effective binders to a therapeutic target.

Identification of Plausible Protein-Ligand Interactions

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the hydroxyl group at the 6-position and the carboxylate group at the 2-position are key functional groups that can participate in hydrogen bonding with amino acid residues in a protein's binding pocket. The benzofuran (B130515) ring system itself can engage in hydrophobic and aromatic stacking interactions. Identifying these plausible interactions is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a three-dimensional structure of a biological target, docking can be used to screen databases of commercially available or synthetically feasible compounds. This compound can be included in such virtual screening libraries to assess its potential activity against a wide array of biological targets, thereby expanding its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For benzofuran-2-carboxylate derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for their biological effects. While specific QSAR models for this compound are not readily found, the principles of QSAR can be applied to a series of related benzofuran analogs to guide the synthesis of new derivatives with potentially enhanced activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide a dynamic view of its interaction with a biological target. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the protein-ligand complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. These simulations are crucial for validating docking poses and for gaining a more realistic understanding of the binding event at an atomic level.

Theoretical Evaluation of Biochemical Pathways and Interactions

Theoretical chemistry methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, geometric optimizations and energy calculations have been performed using DFT at the B3LYP/6-31+G(d,p) level of theory. mdpi.comresearchgate.net These calculations provide valuable information about the molecule's stable conformation, its electronic properties, and its potential to participate in various chemical reactions within a biochemical pathway. This theoretical understanding is essential for interpreting experimental results and for predicting the metabolic fate of the compound in a biological system.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the benzofuran (B130515) scaffold, the core of Methyl 6-hydroxybenzofuran-2-carboxylate, is a subject of extensive research, with a growing emphasis on sustainable and efficient methodologies. nih.gov Future research into the synthesis of this compound is likely to focus on adapting and refining these modern techniques to improve yield, reduce environmental impact, and allow for versatile derivatization.

Traditional methods for benzofuran synthesis often involve multi-step processes with harsh conditions. tdcommons.org However, recent advancements have introduced more elegant and environmentally benign approaches. acs.org Catalytic strategies, in particular, have gained prominence. Palladium- and copper-based catalysts are frequently employed in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. acs.orgdivyarasayan.org The use of heterogeneous catalysts, such as a Pd-Cu/C system, further enhances sustainability by allowing for reactions in pure water and easier catalyst recovery. divyarasayan.org

Green chemistry principles are increasingly being integrated into synthetic protocols. One-pot reactions that combine multiple steps without isolating intermediates offer a streamlined approach. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst and an eco-friendly deep eutectic solvent has been reported for other benzofuran derivatives. acs.org Another innovative strategy involves visible-light-mediated catalysis, which provides a novel route to benzofuran heterocycles under mild conditions. nih.gov

For the specific synthesis of hydroxylated benzofurans like this compound, a key starting material would be a substituted hydroquinone, such as methyl 2,5-dihydroxybenzoate. A reported synthesis for a similar compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, involved a direct thermal one-pot cyclization of methyl 3,5-dihydroxybenzoate (B8624769) with propargyl bromide, followed by hydrolysis. unimi.itmdpi.com This approach, which involves a Claisen rearrangement, could be adapted for the target molecule. unimi.itmdpi.com

Future research should aim to develop a modular synthesis method for this compound and its analogues. This would enable the production of diverse, highly substituted benzofurans from readily available starting materials, facilitating the exploration of their biological and material properties. tus.ac.jp

Table 1: Promising Sustainable Synthetic Strategies for Benzofuran Scaffolds

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Palladium-Copper Catalysis | Sonogashira coupling followed by cyclization. | High yields, tolerance of various functional groups. | acs.orgdivyarasayan.org |

| One-Pot Synthesis | Multi-component reaction in a single vessel. | Increased efficiency, reduced waste, use of green solvents. | acs.org |

| Visible-Light-Mediated Catalysis | Use of light to promote the reaction. | Mild reaction conditions, novel reaction pathways. | nih.gov |

| Direct Thermal Cyclization | Involves Claisen rearrangement of a phenyl propargyl ether. | Can be performed as a one-pot reaction from simple phenols. | unimi.itmdpi.com |

| Rhodium-Mediated Catalysis | Relay catalysis for arylation and subsequent cyclization. | High yields, particularly with electron-donating substituents. | acs.org |

Identification of Undiscovered Biological Targets and Mechanisms

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov While the specific biological targets of this compound have not been extensively studied, the known activities of its structural class provide a clear roadmap for future investigations.

A primary area of exploration is in oncology. Benzofuran derivatives are known to exert antitumor effects through various mechanisms, such as the inhibition of tubulin polymerization, protein kinases (like CDK2 and GSK-3β), and enzymes like lysine-specific demethylase 1 (LSD1). nih.govtaylorandfrancis.com For example, certain 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans have shown potent growth inhibition against multiple cancer cell lines with IC50 values in the nanomolar range, acting as tubulin assembly inhibitors. nih.gov The discovery of a benzofuran derivative as a selective inhibitor of the PLK1-Polo-Box Domain (PBD) highlights another potential avenue for targeted cancer therapy. nih.gov Therefore, screening this compound against a panel of cancer cell lines and key oncogenic proteins is a logical first step.

In the realm of infectious diseases, benzofurans have emerged as a promising scaffold for developing new antimicrobial agents to combat drug resistance. nih.govrsc.org Derivatives have shown activity against bacteria such as Mycobacterium tuberculosis by inhibiting essential enzymes like DNA gyrase B or salicylate (B1505791) synthase MbtI. unimi.itmdpi.comnih.gov The structural similarity of this compound to known MbtI inhibitors suggests this enzyme could be a potential target. unimi.itmdpi.com

Furthermore, benzofurans act as efficient inhibitors of other enzymes, including carbonic anhydrase, tyrosinase, and sirtuins (SIRTs). nih.gov The discovery of benzofuran derivatives as potent and selective SIRT2 inhibitors opens up therapeutic possibilities for neurodegenerative diseases and metabolic disorders. mdpi.com Investigating the inhibitory potential of this compound against these and other undiscovered enzyme targets could reveal novel therapeutic applications.

Table 2: Known Biological Targets of Benzofuran Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Cancer | nih.govnih.gov |

| Protein Kinases | CDK2, GSK-3β, p38α MAP kinase | Cancer | taylorandfrancis.comnih.govscispace.com |

| Sirtuins | SIRT2 | Neurodegeneration, Cancer | mdpi.com |

| Mycobacterial Enzymes | DNA Gyrase B, Salicylate Synthase (MbtI) | Tuberculosis | unimi.itnih.gov |

| Demethylases | Lysine-Specific Demethylase 1 (LSD1) | Cancer | taylorandfrancis.com |

Rational Design of High-Potency and Selective Molecular Probes

Starting with the core structure of this compound, rational drug design principles can be applied to develop high-potency and selective molecular probes. Such probes are invaluable tools for studying biological systems, validating drug targets, and serving as leads for therapeutic development. The design process involves systematic modification of the parent scaffold to optimize interactions with a specific biological target.

Structure-activity relationship (SAR) studies are fundamental to this process. rsc.org Previous research on benzofurans has shown that substitutions at specific positions are crucial for cytotoxic activity. For instance, ester or heterocyclic ring substitutions at the C-2 position have been found to be important for anticancer effects. nih.gov For this compound, the existing methyl ester at C-2, the hydroxyl group at C-6, and the unsubstituted positions on the benzofuran ring are all points for chemical modification.

To create a selective probe, one might begin by identifying a promising biological target from the screening efforts described in the previous section, for example, the enzyme SIRT2. mdpi.com Based on the binding mode of known benzofuran-based SIRT2 inhibitors, modifications to the this compound scaffold can be proposed. mdpi.com This could involve:

Varying the Ester Group: Replacing the methyl ester at the C-2 position with larger alkyl or aryl groups to explore hydrophobic pockets in the target's active site.

Modifying the Hydroxyl Group: Converting the C-6 hydroxyl group into ethers or esters to alter hydrogen bonding capabilities and pharmacokinetic properties.

Introducing Substituents on the Benzene (B151609) Ring: Adding functional groups (e.g., halogens, nitro groups, or amines) at positions C-4, C-5, or C-7 to enhance binding affinity and selectivity. The introduction of a bromine atom, for example, has been shown to increase the cytotoxic potential of other benzofuran derivatives. nih.gov

The ultimate goal is to create a molecule that binds to its intended target with high affinity while having minimal interaction with other proteins. This selectivity is crucial for minimizing off-target effects and creating a clean pharmacological tool for academic research.

Exploration of the Benzofuran Scaffold in Emerging Academic Applications

Beyond its well-established role in medicinal chemistry, the benzofuran scaffold possesses physicochemical properties that make it suitable for a range of emerging academic and technological applications. tus.ac.jp The unique electronic and photophysical properties of this heterocyclic system open doors for its use in materials science and as a tool in biological research. divyarasayan.orgtus.ac.jp

The potential applications for derivatives of this compound extend into several advanced fields:

Organic Electronics: Benzofuran derivatives have found applications in the synthesis of organic materials with specific electronic properties, such as those used in organic transistors. rsc.org The conjugated π-system of the benzofuran ring can be tailored through chemical modification to tune its electronic characteristics for use in semiconductors or other electronic components.

Fluorescent Materials and Dyes: The rigid, planar structure of the benzofuran core can impart fluorescent properties. researchgate.net By strategically adding or modifying functional groups on the this compound scaffold, it may be possible to develop novel fluorescent probes for biological imaging or sensors for detecting specific analytes. They have also found use in the synthesis of industrial dyes and dyes for dye-sensitized solar cells. nih.gov

Polymer Chemistry: Benzofuran derivatives are utilized in the preparation of various polymers, including polyamides, polyarylates, and polyesters. nih.gov The hydroxyl and carboxylate functional groups on this compound make it a potentially useful monomer or building block for creating novel polymers with unique thermal or optical properties.

Future academic research should explore the synthesis of oligomers and polymers incorporating the this compound unit and characterize their material properties. This could lead to the development of new materials for applications ranging from advanced coatings to components for electronic devices. tus.ac.jp

Advanced Mechanistic Elucidation using In Vitro and In Silico Approaches

A deep understanding of how this compound and its derivatives interact with biological systems requires a combination of advanced in vitro and in silico techniques. These approaches provide detailed mechanistic insights at the molecular level, guiding the rational design of more effective compounds.

In Vitro Approaches: Once a primary biological activity is identified, a suite of in vitro assays can be employed to elucidate the mechanism of action. If, for instance, initial screening reveals anticancer activity, subsequent studies could include:

Enzymatic Assays: To determine if the compound directly inhibits a specific enzyme target, such as a protein kinase or SIRT2, by measuring the enzyme's activity in the presence of the compound. mdpi.com

Cell Cycle Analysis: To assess the effect of the compound on cell cycle progression in cancer cells, which can reveal if it causes arrest at a particular phase (e.g., G2/M phase). nih.govscispace.com

Apoptosis Assays: To determine if the compound induces programmed cell death, a common mechanism for anticancer drugs. nih.gov

Tubulin Polymerization Assays: If the compound is suspected of targeting the cytoskeleton, this assay can directly measure its effect on the assembly of tubulin into microtubules. nih.gov

In Silico Approaches: Computational methods are essential for predicting and explaining the interactions between a small molecule and its biological target. These techniques can significantly accelerate the drug discovery and development process.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding modes and predict affinity. Docking studies can reveal key interactions, such as hydrogen bonds, that are critical for potency. mdpi.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This helps in the early identification of molecules with drug-like properties.

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure and reactivity of a molecule, providing insights into its stability and how it might interact with biological targets. nih.gov

Biostransformation Prediction: Online servers can predict the likely metabolites of a compound, which is crucial for understanding its metabolic fate in vivo. mdpi.com

By integrating these computational and experimental approaches, researchers can build a comprehensive molecular-level understanding of the biological activity of this compound, paving the way for its development into a valuable academic tool or therapeutic lead.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare Methyl 6-hydroxybenzofuran-2-carboxylate?

- Methodological Answer : Synthesis typically involves constructing the benzofuran core via cyclization of a phenolic precursor, followed by esterification to introduce the carboxylate group. For example, bromination or methoxylation steps (common in benzofuran derivatives) can be adapted, with reaction optimization (e.g., solvent polarity, catalysts like Pd for coupling) to improve yield . Multi-step protocols require purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns aromatic protons and ester groups, with hydroxy protons showing broad signals in DMSO-d₆.

- IR Spectroscopy : Confirms hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) stretches.

- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray Crystallography : Resolves substituent positions and ring conformation using software like SHELXL .

Q. What challenges arise during purification, and how are they addressed?

- Methodological Answer : Common issues include separating regioisomers or by-products. Techniques:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Solvent selection (e.g., ethanol/water) based on solubility.

- Analytical Monitoring : TLC and HPLC ensure purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically varies parameters (temperature, solvent, catalyst loading).

- Continuous Flow Reactors : Improve mixing and heat transfer (e.g., for bromination steps) .

- In-situ Monitoring : ReactIR or HPLC tracks intermediate formation.

- By-product Analysis : LC-MS identifies impurities, guiding stoichiometric adjustments .

Q. How do electron-donating/withdrawing substituents influence reactivity in further modifications?

- Methodological Answer :

- The hydroxy group (electron-donating) activates the benzene ring toward electrophilic substitution at the para position, while the ester (electron-withdrawing) directs reactions to the furan ring.

- Hammett Analysis : Predicts substituent effects on reaction rates.

- Computational Modeling : DFT calculations (e.g., Gaussian) optimize transition states for targeted functionalization .

Q. How are contradictions in spectroscopic data (e.g., anomalous NMR shifts) resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Confirms proton-proton correlations and carbon connectivity.

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange.

- Comparative Analysis : References data from structurally similar benzofurans (e.g., Ethyl 6-methoxy derivatives) .

Q. What strategies validate crystallographic models when disorder or twinning occurs?

- Methodological Answer :

- SHELXL Refinement : Models disorder using split atomic positions.

- Twinning Analysis : Refines twin laws (e.g., HKLF5 format) and uses validation tools like PLATON.

- High-Resolution Data : Mitigates ambiguity in electron density maps .

Q. How can isotopic labeling be incorporated for metabolic tracing studies?

- Methodological Answer :

- ¹³C-Labeling : Introduce ¹³CH₃OH during esterification.

- Deuterated Solvents : Retain isotopic integrity during synthesis.

- Mass Spectrometry : Confirms label incorporation (e.g., isotopic peak patterns) .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antiviral potential)?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., viral proteases) using purified compound.

- Cytotoxicity Screening : MTT assays on cell lines.

- Molecular Docking : AutoDock Vina predicts binding modes to viral targets, guided by X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。